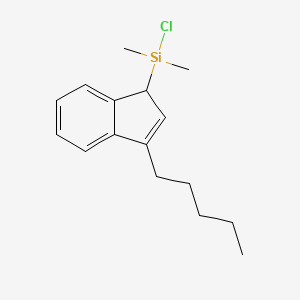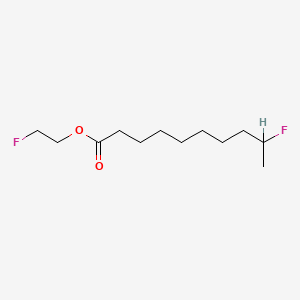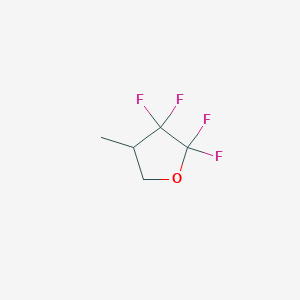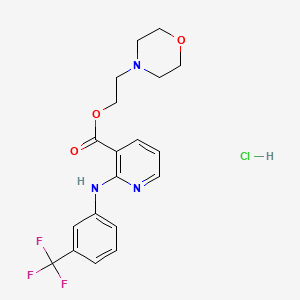
Gal(b1-6)Gal(b1-6)aldehydo-Gal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gal(b1-6)Gal(b1-6)aldehydo-Gal is a complex carbohydrate compound that consists of three galactose units linked together. This compound is a type of oligosaccharide, which plays a crucial role in various biological processes, including cell-cell recognition, signaling, and immune responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gal(b1-6)Gal(b1-6)aldehydo-Gal typically involves the stepwise addition of galactose units to form the desired trisaccharide structure. The process begins with the protection of hydroxyl groups on the galactose molecules to prevent unwanted reactions. The protected galactose is then activated using a glycosyl donor, such as a trichloroacetimidate or thioglycoside, under the presence of a Lewis acid catalyst like boron trifluoride etherate. The glycosylation reaction proceeds through the formation of a glycosidic bond between the donor and acceptor molecules. After the formation of the trisaccharide, the protective groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated glycan assembly techniques. These methods utilize solid-phase synthesis, where the galactose units are sequentially added to a solid support. The process is highly efficient and allows for the rapid production of complex oligosaccharides with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Gal(b1-6)Gal(b1-6)aldehydo-Gal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium periodate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Esters, ethers
Applications De Recherche Scientifique
Gal(b1-6)Gal(b1-6)aldehydo-Gal has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mécanisme D'action
The mechanism of action of Gal(b1-6)Gal(b1-6)aldehydo-Gal involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate various cellular processes, including signal transduction, cell adhesion, and immune responses. The compound’s structure allows it to bind to specific receptors on the cell surface, triggering downstream signaling pathways that lead to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gal(b1-4)Gal(b1-4)aldehydo-Gal
- Gal(b1-3)Gal(b1-3)aldehydo-Gal
- Gal(b1-2)Gal(b1-2)aldehydo-Gal
Uniqueness
Gal(b1-6)Gal(b1-6)aldehydo-Gal is unique due to its specific glycosidic linkages, which confer distinct biological properties compared to other similar compounds. The (b1-6) linkage is less common and provides unique binding affinities and specificities for glycan-binding proteins, making it valuable for studying specific biological interactions and developing targeted therapeutics .
Propriétés
Formule moléculaire |
C18H32O16 |
|---|---|
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13-,14-,15+,16+,17+,18+/m0/s1 |
Clé InChI |
FZWBNHMXJMCXLU-DQCIVCCDSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)


![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)




![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13423108.png)
![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)
